N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-3-12-27-13-4-5-17-14-16(6-8-20(17)27)10-11-25-22(28)23(29)26-18-7-9-21(30-2)19(24)15-18/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJBUCNKCMZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation reactions of a suitable phenyl precursor.
Synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline intermediate: This involves the reduction of quinoline derivatives followed by alkylation.
Coupling of the intermediates: The final step involves the coupling of the two intermediates through an oxalamide linkage, typically using oxalyl chloride as a coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivatives (QODs)
The closest structural analog is N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (Figure 1), a QOD identified as a falcipain inhibitor . Key differences include:
- Tetrahydroquinoline substituent: The target compound’s 1-propyl group vs. the QOD’s 1-methyl group.
- Aromatic substituent : The target’s 3-chloro-4-methoxyphenyl group vs. the QOD’s benzodioxol moiety. The chloro-methoxy combination introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could fine-tune binding interactions compared to the rigid, electron-rich benzodioxol.
Hypothetical Impact on Activity :
- The propyl group might enhance hydrophobic interactions in enzyme active sites.
- The chloro-methoxyphenyl group could offer a better steric and electronic fit for targets sensitive to aryl substituent modifications.
Indole Carboxamide Derivatives (ICDs)
Another related class includes N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (Figure 2), which also inhibits falcipain . While ICDs share an amide backbone, their indole core and biphenyl substituents diverge significantly from the target compound’s tetrahydroquinoline and substituted phenyl groups. This highlights the structural diversity achievable while retaining protease inhibitory activity.
Substituted Acetamide Derivatives
Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide () demonstrate the role of halogenated aryl groups and heterocyclic cores in bioactivity. However, their acetamide backbone and quinoxaline scaffold differ from the ethanediamide linker and tetrahydroquinoline system in the target compound.
Structural and Functional Data Table
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C20H26ClN3O2
- Molecular Weight: 375.89 g/mol
- Key Functional Groups:
- A chloro-substituted aromatic ring
- A methoxy group
- A tetrahydroquinoline moiety
This combination of functional groups suggests potential interactions with various biological targets.
The biological activity of N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has been investigated in several studies. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity: The presence of the chloro and methoxy groups may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: The tetrahydroquinoline structure is known to interact with various neurotransmitter receptors, which may influence neurochemical signaling.
Anticancer Activity
Recent research has focused on the anticancer potential of this compound. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Study Findings:
- The compound was tested against multiple cancer types, including breast cancer (MDA-MB-468), lung cancer, and leukemia.
- Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines.
Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-468 (Breast) | 15 | |
| Anticancer | A549 (Lung) | 25 | |
| Anticancer | K562 (Leukemia) | 20 |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Organic and Pharmaceutical Chemistry, derivatives similar to the target compound were synthesized and evaluated for their antitumor activity. The results demonstrated that compounds with similar structures exhibited potent activity against a wide range of cancer cell lines. Notably, modifications to the tetrahydroquinoline moiety led to increased efficacy against specific cancer types, suggesting that structural optimization could enhance therapeutic outcomes.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological properties of related compounds. It was found that these compounds could modulate neurotransmitter levels in animal models, indicating potential applications in treating neurological disorders. The specific interactions with serotonin and dopamine receptors suggest a multifaceted mechanism that warrants further investigation.
Q & A
Basic Question: What are the optimal synthetic routes for preparing N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the tetrahydroquinoline intermediate via catalytic hydrogenation of quinoline derivatives under controlled pressure (e.g., H₂/Pd-C) .
- Step 2: Alkylation of the tetrahydroquinoline moiety with 1-propyl groups using alkyl halides or Mitsunobu reactions to introduce the propyl substituent .
- Step 3: Formation of the ethanediamide bridge via condensation between the chlorophenyl amine and the tetrahydroquinoline-ethyl intermediate, using coupling agents like EDCI/HOBt in anhydrous DMF .
Reaction conditions (temperature, pH, solvent polarity) must be optimized to minimize side products and improve yields (≥70%) .
Basic Question: Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C4, chloro at C3) and amide bond formation. Aromatic proton signals in the 6.8–7.5 ppm range and methylene resonances near 2.5–3.5 ppm are diagnostic .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λmax ~255 nm) to assess purity (≥98%) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₇ClN₃O₃: 452.17) .
Advanced Question: How can researchers establish structure-activity relationships (SAR) for this compound in biological systems?
Methodological Answer:
SAR studies require:
- Systematic Derivative Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogenate the phenyl ring) to evaluate electronic and steric effects on target binding .
- In Vitro Assays: Test derivatives against isolated enzymes (e.g., kinases, GPCRs) to quantify IC₅₀ values. For example, fluorescence polarization assays can measure competitive inhibition .
- Molecular Docking: Use software like AutoDock Vina to model interactions with protein active sites. Focus on hydrogen bonding (amide groups) and hydrophobic contacts (tetrahydroquinoline) .
Advanced Question: How should researchers assess the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify labile groups (e.g., amide hydrolysis under basic conditions) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td >200°C suggests thermal stability) .
- Long-Term Storage Testing: Store at -20°C in amber vials under argon; assess stability over 6–12 months using periodic HPLC analysis .
Advanced Question: What strategies optimize reaction conditions for scaling up synthesis while minimizing impurities?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reaction rate and byproduct formation .
- Catalyst Optimization: Compare Pd/C vs. Raney nickel for hydrogenation steps. Catalyst loading (5–10 wt%) and H₂ pressure (50–100 psi) impact yield and selectivity .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and terminate at >90% conversion .
Advanced Question: How can researchers evaluate the compound's potential off-target effects in cellular models?
Methodological Answer:
- Kinase Profiling Panels: Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM .
- Transcriptomic Analysis: Treat cell lines (e.g., HEK293) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- CYP450 Inhibition Assays: Measure IC₅₀ against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .
Advanced Question: What methodologies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (random-effects) to account for variability in assay conditions .
- Standardized Protocols: Replicate key experiments using harmonized methods (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
- Orthogonal Assays: Validate results using alternative techniques (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .
Advanced Question: How can computational modeling predict metabolic pathways and potential toxic metabolites?
Methodological Answer:
- In Silico Metabolism Prediction: Use software like ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) .
- Density Functional Theory (DFT): Calculate activation energies for proposed metabolic reactions (e.g., N-dealkylation) to prioritize labile sites .
- In Vitro Microsomal Studies: Incubate with human liver microsomes and NADPH, followed by UPLC-QTOF analysis to detect and quantify metabolites .
Advanced Question: How do stereochemical variations in the tetrahydroquinoline moiety influence biological activity?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers in bioassays .
- X-ray Crystallography: Determine absolute configuration and correlate with activity (e.g., R-enantiomer may show 10-fold higher potency than S) .
- Molecular Dynamics Simulations: Compare binding modes of enantiomers to target proteins; hydrogen-bonding patterns often differ significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
